Physicochemical Property Comparison: 1-Methyl-2-(trifluoromethyl)piperazine vs. Unsubstituted and Differently Substituted Piperazines
The strategic placement of both a methyl and a trifluoromethyl group on the piperazine core yields a distinct physicochemical signature compared to common analogs. The target compound has a predicted pKa of 7.77±0.40, while the isomeric 1-(trifluoromethyl)piperazine has a predicted pKa of approximately 8.8 . This difference in basicity, driven by the substitution pattern, influences ionization state at physiological pH, which in turn impacts membrane permeability and solubility [1].
| Evidence Dimension | Ionization constant (pKa) |
|---|---|
| Target Compound Data | 7.77 ± 0.40 (predicted) |
| Comparator Or Baseline | 1-(Trifluoromethyl)piperazine: pKa ~8.8 (predicted) |
| Quantified Difference | ΔpKa ≈ -1.0 |
| Conditions | In silico prediction using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
A lower pKa for a basic amine can reduce the fraction of the molecule that is positively charged at physiological pH, which is often associated with improved passive membrane permeability and oral absorption.
- [1] Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. 2007; 1: 25–38. Discusses the impact of pKa on drug-like properties. View Source
